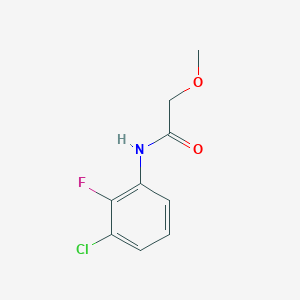![molecular formula C16H24N2O3S B7547570 N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide inhibits BTK by binding to the ATP-binding site of the enzyme. This binding results in the inhibition of downstream signaling pathways, which ultimately leads to the suppression of B-cell activation and proliferation. This mechanism of action makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit B-cell activation and proliferation, reduce the production of inflammatory cytokines, and promote apoptosis in B-cells. This compound has also been shown to have a synergistic effect when used in combination with other drugs, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide in lab experiments include its potent inhibitory activity against BTK, its ability to inhibit downstream signaling pathways, and its potential for combination therapy. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for the research and development of N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide. These include further studies on its efficacy and safety in preclinical and clinical trials, optimization of its synthesis method for large-scale production, and exploration of its potential applications in other fields such as neurodegenerative disorders and infectious diseases. Additionally, there is a need for the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide is a promising compound with potential applications in various scientific research fields. Its potent inhibitory activity against BTK makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research and development are required to optimize its synthesis method, explore its potential applications in other fields, and develop novel BTK inhibitors with improved properties.
Métodos De Síntesis
The synthesis of N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide involves multi-step organic synthesis. The compound can be synthesized from commercially available starting materials, and the process involves various reactions such as amidation, sulfonation, and morpholine ring closure. The synthesis method has been optimized to provide high yields of pure compound.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This compound has been studied extensively for its potential applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(17-22(19,20)18-8-10-21-11-9-18)15-7-6-14-4-2-3-5-16(14)12-15/h6-7,12-13,17H,2-5,8-11H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRMJUILPSIXPU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)
![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)